N-(Dithiocarboxy)sarcosine

Description

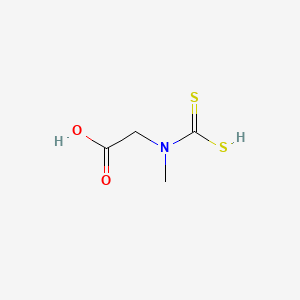

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[dithiocarboxy(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2/c1-5(4(8)9)2-3(6)7/h2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZYHIPQRGTUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960927 | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40520-03-4 | |

| Record name | Sarcosine dithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040520034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Dithiocarboxy Sarcosine

Established Synthetic Pathways for N-(Dithiocarboxy)sarcosine (DTCS)

The primary and most well-documented method for synthesizing this compound involves the reaction of sarcosine (B1681465) with carbon disulfide. This classical approach forms the bedrock of DTCS preparation, with specific reaction conditions and isolation techniques being critical for obtaining the desired product in good yield and purity.

Classical Preparative Routes from Sarcosine and Carbon Disulfide

The synthesis of this compound is typically achieved through the reaction of sarcosine (N-methylglycine) with carbon disulfide in a basic medium. nih.govsci-hub.se This reaction is a standard method for the formation of dithiocarbamates from primary or secondary amines. In this specific case, the secondary amine group of sarcosine nucleophilically attacks the electrophilic carbon atom of carbon disulfide.

CH₃NHCH₂COOH + CS₂ + 2 MOH → CH₃N(CSS⁻M⁺)CH₂COO⁻M⁺ + 2 H₂O (where M = Na⁺ or K⁺)

This one-pot synthesis is efficient and provides the corresponding salt of this compound.

Considerations for Reaction Conditions and Product Isolation

The success of the synthesis of this compound hinges on careful control of the reaction conditions. Key parameters that influence the reaction outcome include temperature, stoichiometry of reactants, and the choice of solvent.

For instance, one established procedure involves dissolving sarcosine in an aqueous solution of sodium hydroxide (B78521), which is then cooled to approximately 10°C. nih.gov A solution of carbon disulfide dissolved in absolute ethanol (B145695) is then added slowly while maintaining this low temperature. nih.gov The reaction mixture is typically stirred for a period to ensure complete reaction.

Product isolation involves several steps to separate the desired this compound salt from unreacted starting materials and byproducts. A common purification method involves extraction with an organic solvent, such as chloroform, to remove any unreacted carbon disulfide and other organic impurities. nih.gov The aqueous solution containing the product is then subjected to rotary evaporation to remove the solvent, often resulting in an oily residue. nih.gov To obtain a solid product, repeated additions and evaporations of absolute ethanol may be necessary. nih.gov The final solid material is then thoroughly dried under high vacuum. nih.gov The completeness of the reaction and the identity of the final product are typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Table 1: Key Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 10°C | To control the exothermic reaction between sarcosine and carbon disulfide and minimize side reactions. nih.gov |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | To deprotonate sarcosine, enhancing its nucleophilicity for the attack on carbon disulfide. nih.govsci-hub.se |

| Solvent | Water and Ethanol | Water is used to dissolve the sarcosine and base, while ethanol is used to dissolve the carbon disulfide for controlled addition. nih.gov |

| Isolation Technique | Chloroform extraction, Rotary evaporation, High vacuum drying | To remove impurities and isolate the final solid product. nih.gov |

| Characterization | Nuclear Magnetic Resonance (NMR) | To confirm the structure and purity of the synthesized this compound. nih.gov |

Chemical Derivatization Strategies for this compound

The versatility of this compound is significantly expanded through various chemical derivatization strategies. These modifications are tailored to enhance its properties for specific applications, such as improving solubility, creating precursors for complex metal-containing structures, and enabling its use in advanced analytical techniques.

Synthesis of this compound Salts for Enhanced Solubility and Reactivity

This compound is often synthesized and utilized in its salt form to improve its solubility in aqueous solutions and enhance its reactivity. The most common salts are the sodium and potassium salts, which are readily prepared during the primary synthesis by using sodium hydroxide or potassium hydroxide as the base. nih.govsci-hub.se The disodium (B8443419) salt dihydrate of this compound is commercially available and is noted for its water solubility, which is a significant advantage over other dithiocarbamates like diethyldithiocarbamate (B1195824) (DETC) for biological applications. dojindo.com The ammonium (B1175870) salt of this compound is also known. scbt.com

The enhanced solubility of these salts is crucial for their use as trapping agents for nitric oxide (NO) in biological systems, allowing for the formation of water-soluble iron(II) complexes. dojindo.comresearchgate.net The salt form also facilitates further reactions, acting as a readily available precursor for the synthesis of more complex derivatives.

Precursor Synthesis for Metal Coordination Compounds

A significant area of application for this compound is in the synthesis of metal coordination compounds. The dithiocarbamate (B8719985) group is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions.

The synthesis of these metal complexes often involves the in-situ formation of the this compound ligand followed by the addition of a metal salt. For example, organotin(IV) complexes have been synthesized by reacting sarcosine with potassium hydroxide and carbon disulfide in methanol, followed by the addition of di- or tri-organotin(IV) chlorides. sci-hub.se In these complexes, the dithiocarboxylate moiety typically acts as a bidentate chelating ligand, binding to the tin(IV) center. sci-hub.se

Similarly, this compound has been used to form iron complexes, which are of particular interest for their ability to trap nitric oxide. researchgate.netacs.org The Fe(II)-DTCS complex, for instance, is a water-soluble NO trapping agent. researchgate.net The synthesis of palladium(II) derivatives of methylsarcosinedithiocarbamate has also been reported, where the dithiocarbamate ligand strongly chelates the palladium center. nih.gov The general strategy involves the reaction of the dithiocarbamate ligand with a suitable metal salt to yield the desired coordination compound. These precursor complexes can then be used in a variety of applications, from catalysis to materials science. rsc.org

Table 2: Examples of Metal Coordination Compounds Derived from this compound

| Metal | Complex Type | Application/Significance | Reference(s) |

|---|---|---|---|

| Tin(IV) | Organotin(IV) complexes | Potential biological activities. sci-hub.se | sci-hub.se |

| Iron(II)/Iron(III) | Fe(II)-DTCS and Fe(III)-DTCS complexes | Nitric oxide (NO) trapping agents for biological studies. researchgate.netacs.org | researchgate.netacs.org |

| Palladium(II) | Pd(II) methylsarcosinedithiocarbamate derivatives | Potential antiproliferative and apoptotic effects. nih.gov | nih.gov |

| Copper(II) | [Cu(L)₂]⁴⁻ (where L is a dithiocarbamato carboxylate) | Potentially useful metalloligands for heterobimetallic coordination networks. acs.org | acs.org |

| Gold(III) | [Au(L)₂]³⁻ (where L is a dithiocarbamato carboxylate) | Building blocks for new coordination-polymeric assemblies. acs.org | acs.org |

Derivatization for Chromatographic Applications

Derivatization is a common strategy in chromatography to enhance the detection and separation of analytes. While information specifically on the derivatization of this compound for chromatography is limited, the derivatization of its precursor, sarcosine, is well-established and relevant. These methods often aim to improve the volatility or detectability of the amino acid.

For gas chromatography-mass spectrometry (GC-MS), sarcosine can be derivatized through a 1,3-dipolar cycloaddition reaction. researchgate.net This involves heating a mixture of sarcosine, n-butyl acrylate, and paraformaldehyde in toluene (B28343) to form a stable five-membered heterocyclic compound, which increases the sensitivity of the analysis. researchgate.net

For high-performance liquid chromatography (HPLC), pre-column derivatization is frequently employed. lcms.cz Common derivatizing reagents for amino acids like sarcosine include o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC-Cl) for secondary amines like sarcosine. lcms.cznih.gov This process, which can be automated, improves the sensitivity of detection by UV or fluorescence detectors. lcms.cz An on-column derivatization method for the analysis of metal-sarcosine complexes by reversed-phase partition chromatography has also been mentioned. googleapis.com

These derivatization techniques, while applied to the precursor sarcosine, are crucial for analytical methods that might be used to monitor reactions involving the synthesis or application of this compound.

Coordination Chemistry of N Dithiocarboxy Sarcosine Metal Complexes

Principles of Dithiocarbamate (B8719985) Ligand Coordination

Dithiocarbamate ligands (R₂NCS₂⁻) are powerful and versatile monoanionic chelating agents that form stable complexes with a vast range of transition metals, main group elements, lanthanides, and actinides. nih.gov Their coordination versatility stems from the electronic nature of the dithiocarbamate moiety. The delocalization of the nitrogen lone pair electrons over the sulfur atoms, as depicted in the resonance structures, enhances the basicity of the sulfur centers compared to dithiocarboxylates. nih.gov This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. nih.gov

The primary mode of coordination for dithiocarbamate ligands is as a bidentate chelate, binding to a metal center through both sulfur atoms to form a four-membered ring. nih.gov However, other coordination modes, such as monodentate and anisobidentate (unequal M-S bond lengths), are also known. nih.gov The geometry of the resulting complexes is influenced by the nature of the metal ion and the substituents on the nitrogen atom. Dithiocarbamate ligands are considered "soft" donors according to Hard and Soft Acid-Base (HSAB) theory, showing a preference for soft metal ions. nih.gov

Complexation with Diverse Transition Metal Ions

N-(dithiocarboxy)sarcosine demonstrates the ability to form complexes with a variety of transition metal ions, showcasing a range of structural and electronic properties.

Iron(II/III) Complexes: Formation, Stability, and Nitrosyl Adducts

Iron complexes of this compound (DTCS) are of significant interest, particularly due to their ability to interact with nitric oxide (NO). These complexes can undergo redox cycling between Fe(II) and Fe(III) states. nih.gov The electrode potential for the Fe(III)/Fe(II) couple in the DTCS complex has been measured at 56 mV at a pH of 7.4. nih.gov

The formation of iron(II)-dithiocarbamate complexes is a crucial first step in their use as traps for nitric oxide in biological systems. nih.gov However, these Fe(II) complexes are susceptible to oxidation to Fe(III) complexes, especially under aerobic conditions. nih.gov The stability of these complexes is a key factor in their utility.

A pivotal aspect of the chemistry of iron-dithiocarbamate complexes is their reaction with nitric oxide to form nitrosyl adducts. nih.govsci-hub.se Contrary to the initial belief that NO exclusively binds to Fe(II), studies have shown that in biological systems, NO radicals are predominantly trapped by ferric (Fe(III)) dithiocarbamate complexes. sci-hub.se This forms diamagnetic mononitrosyl iron(III) complexes which can be subsequently reduced to paramagnetic mononitrosyl iron(II) complexes, detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govsci-hub.se The stability of these nitrosyl complexes increases with a higher ratio of the dithiocarbamate ligand to iron. nih.gov The formation of these adducts is a complex process involving redox chemistry of both the iron center and the nitric oxide molecule. nih.gov

Table 1: Redox Properties of Iron-N-(dithiocarboxy)sarcosine Complexes

| Parameter | Value | Reference |

|---|---|---|

| Fe(III)/Fe(II) Electrode Potential (pH 7.4) | 56 mV | nih.gov |

| Autoxidation Rate Constant (excess Fe(II)-DTCS) | (1.6-3.2) x 10⁴ M⁻¹s⁻¹ | nih.gov |

Organotin(IV) Complexes: Structural Diversity and Coordination Geometries

Organotin(IV) complexes with this compound exhibit remarkable structural diversity, influenced by the number and nature of the organic substituents on the tin atom. nih.govnih.gov These complexes are known for their varied coordination numbers and geometries, which can range from tetrahedral to trigonal bipyramidal and octahedral. nih.gov

The synthesis of these complexes typically involves the reaction of organotin(IV) chlorides with the dithiocarbamate ligand. nih.gov Spectroscopic studies, including FTIR, have shown that the dithiocarbamate moiety generally acts as a bidentate chelating ligand through its sulfur atoms, while the carboxylate group can also participate in coordination. nih.gov

A notable example of the structural complexity of these compounds is the hexameric cyclic structure observed in a diorganotin(IV) complex with this compound. In this supramolecular assembly, six organotin(IV) units are linked by six ligand molecules in an alternating fashion. nih.gov The coordination geometry around each tin atom in such structures can be described as trigonal bipyramidal. nih.gov The structural geometry of organotin(IV) complexes is often five-coordinate for di-substituted derivatives (R₂SnX₂) and can be influenced by the potential for the ligand to bridge between metal centers, leading to polymeric structures. nih.govnih.gov

Table 2: Coordination Geometries in Organotin(IV) Dithiocarbamate Complexes

| Complex Type | Typical Coordination Number | Common Geometries | Reference |

|---|---|---|---|

| Diorganotin(IV) (R₂SnX₂) | 5 or 6 | Trigonal Bipyramidal, Octahedral | nih.gov |

Gold(III) Complexes: Ligand Binding and Chelate Stability

Gold(III) forms stable complexes with dithiocarbamate ligands, which can stabilize the Au(III) oxidation state. nih.gov The coordination geometry for gold(III) dithiocarbamate complexes is typically square planar. nih.gov The strong affinity of gold(III) for soft sulfur donors contributes to the stability of these chelates.

Other Metal Complexes (e.g., Cu(II), Hg(II), Zn(II), Pd(II)): Investigations of Chelation and Stoichiometry

This compound and related dithiocarbamate ligands form stable complexes with a variety of other transition metals.

Copper(II) Complexes: Copper(II) readily forms complexes with dithiocarbamate ligands. The stoichiometry of these complexes can influence their structure and properties. For instance, both 1:1 and 2:1 ligand-to-metal ratios have been observed in copper(II) complexes with similar ligands, leading to different coordination environments. nih.govsemanticscholar.org Dinuclear macrocyclic complexes of copper(II) with bis(dithiocarbamate) ligands have been synthesized, often exhibiting a square planar geometry around the copper centers. nih.gov

Mercury(II) Complexes: Mercury(II) is a soft metal ion that has a high affinity for sulfur-containing ligands like dithiocarbamates. The synthesis of mercury(II) dithiocarbamate complexes has been reported, and they are of interest due to the potential for varied coordination geometries. researchgate.netnih.gov

Zinc(II) Complexes: Zinc(II) forms complexes with sarcosine (B1681465) dithiocarbamate derivatives. These complexes have been synthesized and characterized, with studies indicating the formation of both mononuclear and dinuclear species. The dithiocarbamate ligand typically binds in a bidentate fashion through the sulfur atoms.

Palladium(II) Complexes: Palladium(II) forms square planar complexes with dithiocarbamate ligands. nih.gov The synthesis of palladium(II) complexes with dithiocarbamate ligands derived from other amino acids has been reported, suggesting that this compound would also form stable, likely square planar, complexes with this metal ion. nih.gov

Table 3: General Geometries of Other Metal Dithiocarbamate Complexes

| Metal Ion | Typical Coordination Geometry | Reference |

|---|---|---|

| Copper(II) | Square Planar, Distorted Octahedral | nih.govnih.gov |

| Zinc(II) | Tetrahedral, Dinuclear structures | nih.gov |

Molecular and Supramolecular Structures of this compound Metal Complexes

The ability of this compound and related dithiocarbamate ligands to act as bridging units between metal centers can lead to the formation of complex molecular and supramolecular architectures. The dithiocarbamate moiety can adopt various bridging modes, including μ₂-, μ₃-, and μ₄-bridging, in addition to the more common chelating mode. nih.gov

The self-assembly of these complexes can be influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions. For example, dithiocarbamate complexes of d¹⁰ metals like Au(I), Ag(I), and Cu(I) have been shown to form a variety of structures, from discrete dinuclear and hexanuclear complexes to one-dimensional coordination polymers. nih.gov In some cases, thermal treatment can induce structural transformations, such as the rearrangement of a dinuclear gold(I) complex into a hexanuclear one. nih.gov

The aforementioned hexameric cyclic structure of a diorganotin(IV) complex with this compound is a prime example of a discrete supramolecular assembly driven by the coordination of the ligand to the metal centers. nih.gov The formation of such well-defined supramolecular structures highlights the potential of this compound in the design of complex, functional molecular architectures.

Ligand Denticity and Varied Chelation Modes

This compound, systematically named N-(dithiocarboxy)-N-methylglycine, possesses two primary sites for metal coordination: the two sulfur atoms of the dithiocarbamate group and the oxygen atoms of the carboxylate group. This structure allows for a variety of denticities and chelation modes, depending on the metal ion, reaction conditions, and the presence of other ligands.

The dithiocarbamate moiety (–CS₂⁻) is a powerful chelating agent, typically binding to metal ions in a bidentate fashion through its two sulfur atoms to form a stable, four-membered MS₂C ring. mdpi.comnih.govwikipedia.org This is the most common coordination mode for dithiocarbamates. However, monodentate coordination, where only one sulfur atom binds to the metal, and anisobidentate coordination, where the two sulfur-metal bonds are of unequal length, are also known. nih.govresearchgate.net The delocalization of the nitrogen lone pair into the C-S bonds gives the S₂C-N bond significant double-bond character, which influences the ligand's bite angle and rigidity. wikipedia.org

The carboxylate group (–COO⁻) adds another layer of complexity and versatility. Like other poly-carboxylic acids used in coordination chemistry, this group can act as a monodentate, bidentate (chelating or bridging), or multidentate bridging ligand. rsc.orgmdpi.com In heterobimetallic complexes involving dithiocarbamato-carboxylate ligands, the carboxylate group has been observed to adopt various coordination modes, including κO:κO′ and κ²O,O′:κO:κO′, demonstrating its ability to bridge multiple metal centers. rsc.org

The combination of these two functional groups within a single molecule makes this compound a polyfunctional, bridging ligand capable of forming complex, multi-metallic aggregates. mdpi.com It can act as a simple S,S-chelating ligand, or it can bridge metal centers using its carboxylate end, leading to the formation of extended coordination networks.

Geometric Configurations Around Metal Centers

The ability of this compound and related ligands to coordinate with a wide range of metal ions results in a variety of geometric configurations around the metal centers. The preferred geometry is dictated by the electronic configuration, size, and oxidation state of the metal ion, as well as the stoichiometry of the complex.

For transition metals that favor square-planar geometry, such as Pd(II), Pt(II), and Cu(II), this compound can form complexes with a square-planar MS₄ core. In these cases, two S,S-chelating ligands coordinate to the metal center. rsc.orgacs.org For instance, in heterobimetallic structures, a [Pd(L)₂]⁴⁻ or [Cu(L)₂]⁴⁻ unit can feature a central palladium or copper atom in a strictly planar, square-planar coordination environment, situated on a crystallographic inversion center. acs.org

With other metal ions, different geometries are observed. Tetrahedral geometries are common for dithiocarbamate complexes of Zn(II). mdpi.com Iron(III) typically forms an octahedral complex with three dithiocarbamate ligands, resulting in an FeS₆ core. wikipedia.org In a study involving a dithiocarbamato-carboxylate ligand, a tetrahedral Cu₄ core was also identified, where four copper atoms were coordinated by sulfur atoms in a trigonal planar fashion. acs.org

Furthermore, when this compound acts as a metalloligand to coordinate additional metal ions via its carboxylate groups, high coordination numbers can be achieved. For example, in a heterobimetallic network, strontium (Sr²⁺) ions have been found in irregularly eight-coordinated and nine-coordinated environments. rsc.orgacs.org The eight-coordinate Sr²⁺ was bound by six carboxylate oxygen atoms and two water molecules, while the nine-coordinate center was bound by carboxylate moieties and three water molecules, adopting a distorted capped square antiprism geometry. rsc.orgacs.org

| Metal Ion | Typical Coordination Geometry | Coordination Number | Example Core |

| Pd(II) | Square Planar | 4 | PdS₄ |

| Cu(II) | Square Planar | 4 | CuS₄ |

| Fe(III) | Octahedral | 6 | FeS₆ |

| Zn(II) | Tetrahedral | 4 | ZnS₄ |

| Sr(II) | Irregular / Distorted Capped Square Antiprism | 8 or 9 | SrO₈ / SrO₉ |

| Cu(I) | Trigonal Planar (within a cluster) | 3 | CuS₃ |

Polymeric and Hexameric Architectures in the Solid State

The bifunctional nature of this compound is a key driver for the formation of extended supramolecular structures, including one-, two-, and three-dimensional coordination polymers. nih.govmdpi.com The ability of the carboxylate group to bridge metal centers, which are themselves coordinated by the dithiocarbamate moiety of another ligand, facilitates the construction of these robust networks. rsc.orgrsc.org

Crystal structure analyses of related systems have revealed the formation of dense 3D network structures. rsc.orgacs.org In one such case, a dithiocarbamato-carboxylate ligand coordinated to Pd(II) through its sulfur atoms, and the carboxylate groups of this metalloligand then bridged Sr²⁺ ions, creating a complex three-dimensional heterobimetallic coordination network. rsc.org The flexibility of the ligand and the varied coordination preferences of the different metal ions involved are critical factors in directing the final architecture. rsc.org

Beyond infinite polymeric chains and networks, dithiocarbamate ligands have also been shown to form discrete, high-nuclearity oligomers. Of particular note is the formation of hexameric architectures. In a well-documented example, a dinuclear gold(I) complex containing a dithiocarbamate ligand, [Au(O₄NCS₂)]₂, was observed to undergo a structural transformation upon heating, rearranging into a stable, hexanuclear complex with the formula [Au(O₄NCS₂)]₆. rsc.orgrsc.org This demonstrates the capacity of the dithiocarbamate functional group to facilitate the assembly of complex, closed, hexameric structures. Tetranuclear and octanuclear copper(I) dithiocarbamate complexes have also been synthesized, highlighting the tendency to form such multinuclear aggregates. rsc.orgrsc.org While a hexameric structure of a simple this compound complex has not been explicitly detailed, the proven ability of the dithiocarbamate ligand class to form these architectures suggests that this compound possesses the necessary functionality to participate in similar structural motifs.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Dithiocarboxy Sarcosine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N-(Dithiocarboxy)sarcosine and its complexes, offering unparalleled detail about the compound's structure and electronic environment in solution.

Proton (¹H) NMR for Structural Confirmation and Monitoring Reaction Completeness

Proton NMR is instrumental in confirming the successful synthesis of this compound and its subsequent complexes. The spectrum of the ligand is characterized by distinct signals corresponding to its different proton environments. For instance, the protons of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the sarcosine (B1681465) backbone, as well as the proton associated with the carboxylic acid group (-COOH), all appear at characteristic chemical shifts.

The completion of a reaction to form a metal complex can be readily monitored by ¹H NMR. Upon coordination to a metal center, such as tin, the chemical shifts of the protons in proximity to the coordination site experience a noticeable change. This shift is a direct consequence of the alteration in the electronic environment of the ligand upon complexation. For example, in organotin(IV) complexes of this compound, the signals for the N-CH₂ and N-CH₃ protons are observed to shift, confirming the coordination of the dithiocarbamate (B8719985) group to the tin atom.

Table 1: Representative ¹H NMR Chemical Shift Data (in ppm) for this compound and a Diorganotin(IV) Complex

| Compound/Complex | N-CH₂ | N-CH₃ |

| This compound | 4.22 (s) | 3.25 (s) |

| A Diorganotin(IV) Complex | 4.15 (s) | 3.32 (s) |

Note: 's' denotes a singlet. Data is illustrative and can vary based on solvent and specific complex.

Carbon (¹³C) and Other Nuclei (e.g., ¹¹⁹Sn) NMR for Elucidating Bonding Environments and Solution State Geometries

While ¹H NMR confirms the basic structure, ¹³C NMR provides deeper insights into the carbon skeleton and the electronic distribution within the molecule. The chemical shift of the carbon atom in the dithiocarbamate group (-NCS₂) is particularly informative. A significant downfield shift of this carbon upon complexation is indicative of the delocalization of electron density towards the metal center, which is a hallmark of dithiocarbamate coordination.

For complexes involving metals with NMR-active nuclei, such as tin-119 (¹¹⁹Sn), multinuclear NMR becomes a powerful tool for probing the coordination geometry around the metal center. The ¹¹⁹Sn NMR chemical shifts are highly sensitive to the coordination number and the nature of the ligands attached to the tin atom. For instance, a distinct range of chemical shifts can be used to differentiate between four-, five-, and six-coordinate tin centers in solution. This has been effectively applied in the study of organotin(IV) complexes of this compound to determine their solution-state geometries.

Vibrational Spectroscopy: Infrared (IR) Studies

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound and for understanding how they interact with metal ions upon complex formation.

Assignment of Characteristic Functional Group Vibrations within this compound

The IR spectrum of this compound displays several characteristic absorption bands. A prominent band in the region of 1460-1550 cm⁻¹ is attributed to the stretching vibration of the thioureide bond (C-N) within the dithiocarbamate moiety. Another key absorption is the C=S stretching vibration, which typically appears in the 950-1050 cm⁻¹ range. The presence and position of these bands are diagnostic for the dithiocarbamate group.

Analysis of Metal-Ligand Vibrations and Coordination Signatures in Complexes

The coordination of this compound to a metal center leads to significant and predictable changes in its IR spectrum. The C-N stretching vibration often shifts to a higher frequency upon complexation, reflecting an increase in the double bond character of this bond due to electron donation to the metal. Conversely, the C=S stretching vibration can provide clues about the coordination mode. A single band in the 950-1050 cm⁻¹ region is indicative of a bidentate coordination of the dithiocarbamate group, where both sulfur atoms are bonded to the metal center.

Furthermore, the formation of metal-ligand bonds gives rise to new vibrational modes at lower frequencies. In the far-IR region, the appearance of new bands, for example between 300 and 450 cm⁻¹, can be assigned to the metal-sulfur (M-S) stretching vibrations. The presence of these bands provides direct evidence of the coordination of the sulfur atoms of the dithiocarbamate ligand to the metal.

Table 2: Key IR Absorption Bands (in cm⁻¹) for this compound and its Metal Complexes

| Functional Group | This compound | Metal Complex |

| ν(C-N) | ~1470 | >1470 |

| ν(C=S) | ~1000 | ~1000 (single band) |

| ν(M-S) | Not present | ~300-450 |

Note: ν represents the stretching vibration. Values are approximate and can vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for the characterization of this compound and its complexes, providing information on their molecular weight and fragmentation patterns. This technique allows for the confirmation of the chemical formula of the synthesized compounds. The mass spectrum of this compound will show a molecular ion peak corresponding to its molar mass, along with other peaks resulting from the fragmentation of the molecule. This fragmentation pattern can help to confirm the structure of the compound. For metal complexes, mass spectrometry can verify the successful incorporation of the metal ion and provide insights into the stability of the complex.

Application in Reaction Product Identification

ESI-MS is instrumental in identifying the products of reactions involving this compound. For instance, the reaction between nitric oxide (NO) and the iron(III) complex of DTCS, [FeIII(DTCS)3]3−, has been investigated using a combination of analytical methods including LC-ESI-MS. researchgate.netrsc.org These studies unequivocally identified the reaction products as the nitrosyl iron complex, [NO–FeII(DTCS)2]2−, and a dimer of DTCS formed through a disulfide bond. researchgate.netrsc.org This demonstrates the utility of ESI-MS in tracking the transformation of reactants and confirming the structures of complex reaction products. researchgate.netrsc.org

The combination of liquid chromatography with ESI-MS (LC-ESI-MS) provides a robust platform for separating complex mixtures and identifying individual components based on their mass-to-charge ratio. This approach has been crucial in confirming the reductive nitrosylation mechanism where the iron center is reduced from Fe(III) to Fe(II) upon reaction with NO. rsc.org

Electronic Absorption (UV/Vis) Spectroscopy

UV/Vis spectroscopy is a fundamental technique for studying the electronic structure of this compound and its complexes. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, resulting in a spectrum characterized by absorption bands that are indicative of specific electronic transitions.

Electronic Transitions and Spectroscopic Signatures of this compound and its Complexes

The UV/Vis spectra of dithiocarbamates and their metal complexes are characterized by intense absorption bands, primarily arising from π→π* and n→π* electronic transitions within the dithiocarbamate ligand. matanginicollege.ac.innih.gov The delocalized π-system of the dithiocarbamate group is a strong chromophore. shu.ac.uk

Upon complexation with a metal ion, such as iron, new absorption bands, known as charge-transfer bands, can appear. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).

For instance, the reaction of the iron(III) complex of DTCS with nitric oxide leads to significant changes in the UV/Vis spectrum. rsc.org Pulse radiolysis studies have identified transient intermediates with distinct absorption features. rsc.org An initial intermediate, formed from the reaction of NO with [FeIII(DTCS)3]3−, subsequently reacts to form a second intermediate with an absorption maximum at 460 nm, which is proposed to be an iron(IV) species. rsc.org The final product, the stable [NO–FeII(DTCS)2]2− complex, has its own characteristic absorption spectrum. rsc.org

Typical Electronic Transitions in Dithiocarbamate Systems:

| Transition Type | Description | Typical Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | UV region, can extend into the visible with conjugation. matanginicollege.ac.in |

| n → π | Excitation of a non-bonding electron (from sulfur or nitrogen) to a π antibonding orbital. | UV-Visible region. matanginicollege.ac.in |

| Charge Transfer (CT) | Electron transfer between ligand and metal orbitals in metal complexes. | Visible region, often responsible for the color of the complexes. bath.ac.uk |

Monitoring Reaction Kinetics via Absorbance Changes

The direct relationship between absorbance and concentration, as described by the Beer-Lambert law, makes UV/Vis spectroscopy an excellent technique for monitoring the kinetics of reactions involving this compound. spectroscopyonline.com By tracking the change in absorbance at a specific wavelength corresponding to a reactant, product, or intermediate, the rate of the reaction can be determined. spectroscopyonline.com

This method has been applied to study the reaction of monomeric sarcosine oxidase with sarcosine. nih.gov The formation of a charge-transfer Michaelis complex is observed through the appearance of a long-wavelength absorption band around 516 nm. nih.gov The kinetics of the formation and decay of this complex can be monitored to elucidate the reaction mechanism and determine rate constants. nih.gov For example, at 25 °C, the rate of disappearance of the oxidized flavin at 454 nm and the loss of the long-wavelength absorption at 516 nm show similar first-order kinetics. nih.gov

Furthermore, pulse radiolysis studies coupled with UV/Vis detection have been used to measure the fast kinetics of the reaction between nitric oxide and the iron(III) complex of DTCS. rsc.org The second-order rate constant for the formation of the initial transient intermediate was determined to be (4.8 ± 0.9) × 10^8 dm^3 mol^−1 s^−1. rsc.org

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals and many transition metal complexes.

Spin-Trapping Methodologies for Reactive Nitrogen Species (e.g., Nitric Oxide) Detection using Iron-N-(Dithiocarboxy)sarcosine Complexes

One of the most significant applications of this compound is in the detection of the reactive nitrogen species, nitric oxide (NO), a short-lived signaling molecule. unl.pt Due to its low concentration and short half-life, direct detection of NO in biological systems is challenging. unl.pt The spin-trapping technique, using iron(II) complexes of DTCS, overcomes this limitation. unl.ptresearchgate.net

The diamagnetic Fe(II)-DTCS complex reacts with the paramagnetic NO radical to form a stable and paramagnetic nitrosyl-iron complex, [NO-Fe(II)(DTCS)2]. researchgate.netnih.gov This adduct exhibits a characteristic and intense three-line EPR signal at room temperature, which arises from the hyperfine coupling of the unpaired electron with the nitrogen nucleus of the trapped NO molecule. unl.ptresearchgate.net The intensity of this EPR signal is proportional to the amount of NO trapped, allowing for quantification. unl.pt

This methodology has been successfully used for both in vitro and in vivo detection of NO. researchgate.netbibliotekanauki.pl For instance, it has been employed to measure NO production in murine models of endotoxemia and to image the spatial distribution of NO in the abdomen of live mice. nih.govbibliotekanauki.pl The water-solubility of the Fe-DTCS complex makes it particularly suitable for biological applications. oup.com

Characteristics of the NO-Fe(II)(DTCS)2 EPR Signal:

| Parameter | Value/Description | Significance |

| g-value | ≈ 2.04 | Characteristic of nitrosyl-iron-dithiocarbamate complexes. unl.ptresearchgate.net |

| Hyperfine Splitting (aN) | 1.25-1.3 mT | Results in a triplet signal for ¹⁴NO, confirming the trapping of nitric oxide. unl.ptresearchgate.net |

| Signal Pattern | Triplet (for ¹⁴NO) | The three-line spectrum is a definitive signature of the NO adduct. unl.ptresearchgate.net |

The redox properties of the biological environment can influence the formation of the NO-Fe(II)(DTCS)2 complex, which is an important consideration for ex vivo and in vivo measurements. bibliotekanauki.pl

Characterization of Paramagnetic Metal Centers within this compound Adducts

The study of paramagnetic metal centers in complexes with this compound (DTCS) and other dithiocarbamates is greatly facilitated by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govunl.pt This technique is exceptionally specific to paramagnetic species, which include radicals and certain transition metal ions, allowing for their detection and characterization even within complex biological matrices without background interference. unl.pt

When this compound forms a complex with a paramagnetic metal ion, such as Fe(II), and subsequently binds to nitric oxide (NO), a paramagnetic adduct is formed. nih.govunl.pt This resulting complex, for instance, [Fe(II)-(DTCS)2-NO], can be detected by EPR. The EPR spectrum provides a wealth of information. The g-value, which is around 2.04 for such nitrosyl-iron complexes, helps in identifying the species. unl.pt Furthermore, the hyperfine splitting pattern of the spectrum reveals the identity of the nuclei interacting with the unpaired electron. For example, a triplet pattern indicates interaction with a 14N nucleus from the bound NO, while a doublet would be observed if isotopically labeled 15NO is used. nih.govunl.pt This isotopic labeling is a powerful tool to confirm that the trapped species is indeed derived from nitric oxide synthase (NOS) activity. nih.gov

EPR has been instrumental in the in vivo detection of NO. nih.gov By administering a water-soluble Fe(II)-dithiocarbamate complex, such as one with this compound, researchers can trap endogenously produced NO and monitor its formation in real-time. nih.govnih.gov The intensity of the EPR signal is proportional to the concentration of the paramagnetic adduct, enabling quantification of NO production. unl.pt This methodology has been applied to study NO generation in various biological scenarios, including in mice treated with lipopolysaccharide (LPS) to induce inflammation and subsequent NO production by inducible nitric oxide synthase (iNOS). nih.gov

The stability of the metal center's oxidation state is a crucial factor. Dithiocarbamate ligands are known for their ability to stabilize metals in a wide range of oxidation states, a property attributed to the resonance between dithiocarbamate and thioureide forms. rsc.org However, the redox properties of the iron-dithiocarbamate complexes themselves are important. The electrode potentials of iron complexes with this compound have been measured, indicating that these complexes can undergo redox cycling. researchgate.net This is a critical consideration, as the Fe(II) state is required to trap NO, and oxidation to Fe(III) would result in a non-paramagnetic complex that is EPR-silent. researchgate.netresearchgate.net

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Definitive Structural Determination of this compound Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the precise three-dimensional structure of molecules in the solid state. uni-ulm.de This technique provides detailed information on atomic positions, allowing for the accurate calculation of bond lengths, bond angles, and coordination geometries within a crystalline compound. uni-ulm.desci-hub.se For complexes of this compound, SC-XRD has been pivotal in providing definitive structural proof and understanding the coordination behavior of this versatile ligand. sci-hub.seresearchgate.net

In a notable study, the single-crystal XRD analysis of a dibutyltin(IV) complex with this compound revealed a complex hexameric cyclic structure. sci-hub.se The analysis demonstrated that the deprotonated ligand coordinates to the tin(IV) centers through both its dithiocarboxylate and carboxylate functionalities. sci-hub.se Specifically, each dibutyltin(IV) moiety is linked to the two sulfur atoms of one ligand unit in a bidentate fashion and to a carboxylate oxygen atom from another ligand unit in a monodentate fashion. sci-hub.se This intricate bonding arrangement results in a five-coordinate, trigonal bipyramidal geometry around each tin center. sci-hub.se The SC-XRD data provided precise bond lengths and angles, confirming the coordination modes inferred from spectroscopic techniques like FTIR. sci-hub.seresearchgate.net

The utility of SC-XRD extends to various metal complexes of this compound and its derivatives. For instance, the crystal structure of a dinuclear zinc(II) complex with methyl-sarcosinedithiocarbamate, [Zn(MSDT)2]2, has been reported, providing crucial insights into its molecular structure. nih.gov Similarly, studies on copper(II) complexes highlight the preference for a square-planar geometry, with coordination occurring through the sulfur atoms of the dithiocarbamate group. researchgate.netacs.org

Table 1: Selected Crystallographic Data for a Dibutyltin(IV) Complex of this compound sci-hub.se

| Parameter | Value |

|---|---|

| Empirical Formula | C84H150N6O12S12Sn6 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 20.123(5) |

| b (Å) | 25.456(4) |

| c (Å) | 24.789(3) |

| β (°) | 110.12(4) |

| Volume (ų) | 11915(3) |

| Z | 4 |

Note: This table presents a subset of crystallographic parameters for illustrative purposes. Data is sourced from a study on organotin(IV) complexes. sci-hub.se

Elucidation of Solid-State Molecular and Supramolecular Packing

In the case of the hexameric dibutyltin(IV) complex of this compound, single-crystal XRD revealed that the individual hexameric rings are further organized in the crystal lattice. sci-hub.se The steric requirements of this large cyclic structure influence its packing. sci-hub.se The analysis of the crystal structure of related dithiocarbamate complexes often reveals significant intermolecular interactions. For example, C–H···π interactions are noted as important stabilizing forces in the crystals of first-row transition metal dithiocarbamates. researchgate.net These interactions, along with others like C–H···S, can lead to the formation of one- and two-dimensional supramolecular structures. researchgate.net

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring the progress of chemical reactions and assessing the purity of synthesized products. rsc.orgfrontiersin.org Its application is crucial in the context of this compound and its derivatives, where precise control over reaction conditions and product quality is essential.

Automated kinetic profiling using HPLC allows for detailed insights into reaction mechanisms and optimization of conditions. rsc.org By taking aliquots from a reaction mixture at various time points and analyzing them via HPLC, researchers can quantify the consumption of reactants and the formation of products. This data is invaluable for understanding reaction rates and identifying key factors that influence efficiency. rsc.org For instance, in syntheses involving this compound, such as its preparation from sarcosine and carbon disulfide, HPLC can be used to monitor the disappearance of starting materials and the appearance of the desired dithiocarbamate product. nih.gov

Furthermore, HPLC is indispensable for the purification and purity assessment of the final products. frontiersin.org After synthesis, crude reaction mixtures often contain unreacted starting materials, byproducts, and other impurities. Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose. oup.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. By developing an appropriate gradient elution method, a mixture of compounds with varying polarities can be effectively separated. d-nb.info For example, a method developed to analyze a mixture of dithiocarbamate fungicides successfully separated different subgroups based on their retention times. oup.com The purity of a collected fraction corresponding to the this compound complex can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Dithiocarbamate Analysis oup.com

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture jst.go.jp |

| Detection | UV-Vis at 272 nm |

| Flow Rate | 1.0 mL/min acs.org |

| Injection Volume | 20 µL |

Note: These parameters are based on a general method for dithiocarbamate analysis and may require optimization for specific this compound complexes.

Ligand Exchange and Pre-column Derivatization Strategies for Analytical Applications

This compound and related dithiocarbamates are powerful chelating agents, a property that is exploited in various analytical strategies for the separation and quantification of metal ions. encyclopedia.pubnih.gov Ligand-exchange chromatography (LEC) and pre-column derivatization are two such prominent techniques where these compounds play a key role.

Ligand-exchange chromatography (LEC) utilizes the formation of labile complexes between metal ions and ligands. pageplace.de In one approach, a stationary phase is functionalized with a chelating agent like a dithiocarbamate. encyclopedia.pubntu.edu.tw When a sample containing various metal ions is passed through the column, the ions are separated based on the differing stabilities of the complexes they form with the immobilized ligand. Alternatively, the metal ion can be part of the mobile phase, and separation of different ligands is achieved based on their affinity for the metal. pageplace.de The kinetics of ligand exchange, such as the exchange between two different dithiocarbamate chelates on a Ni(II) center, can also be studied using HPLC. oup.com

Pre-column derivatization is a widely used strategy to enhance the detectability and chromatographic behavior of analytes, particularly metal ions. sci-hub.boxnih.gov In this approach, the analyte is reacted with a derivatizing agent before injection into the HPLC system. This compound can act as such an agent for metal ions. The reaction forms a stable metal-DTCS complex that is often more readily separated by reversed-phase HPLC and can be detected with high sensitivity using a UV-Vis detector. nih.gov

This strategy is particularly useful for overcoming interferences in complex samples. For example, in the analysis of vanadium, interference from other metal ions like cobalt(II), copper(II), and nickel(II) could be effectively eliminated by the addition of this compound, which selectively chelates the interfering ions. researchgate.net Similarly, cobalt can be preconcentrated by forming a stable complex with DTCS, which is then sorbed onto a resin, eluted, and quantified. nih.gov The derivatization step converts the metal ion into a well-behaved chemical species for chromatographic analysis, often improving peak shape, resolution, and detection limits. nih.gov

Reaction Dynamics and Mechanistic Investigations Involving N Dithiocarboxy Sarcosine Complexes

Kinetics of Metal Complex Formation and Ligand Exchange Processes

The formation of metal complexes with N-(Dithiocarboxy)sarcosine is influenced by several factors, including the nature of the metal ion, pH, and the presence of competing ligands. The dithiocarbamate (B8719985) group of DTCS is a soft donor, showing a high affinity for soft metal ions. The stability of these complexes generally follows the Irving-Williams series. The carboxyl group in the sarcosine (B1681465) moiety enhances the water solubility of the metal complexes. oup.com

Table 1: Factors Influencing Metal Complex Formation and Ligand Exchange

| Factor | Influence |

| Metal Ion | Soft metal ions form more stable complexes with the soft dithiocarbamate donor. Stability generally follows the Irving-Williams series. |

| pH | Affects the protonation state of the ligand, influencing its coordinating ability. |

| Competing Ligands | Ligands with higher affinity for the metal ion can displace DTCS. |

| Solvent | The coordinating ability of the solvent can influence reaction rates and equilibria. |

Redox Chemistry and Electron Transfer Reactions Involving this compound Complexes

The dithiocarbamate ligand can stabilize various oxidation states of metal ions, making their complexes active in redox reactions. Iron complexes of DTCS, in particular, have been shown to undergo redox cycling between Fe(II) and Fe(III) states. nih.gov

The electrode potential for the iron complex of this compound (dtcs) at pH 7.4 is +56 mV, as determined by cyclic voltammetry. nih.gov This potential indicates that the complex can participate in redox reactions under physiological conditions. The autoxidation and Fenton reaction of iron(II)-dtcs have been studied, revealing rate constants of (1.6-3.2) x 10⁴ M⁻¹s⁻¹ and (0.7-1.1) x 10⁵ M⁻¹s⁻¹, respectively, when the iron complex is in excess. nih.gov Furthermore, physiological reductants such as ascorbate (B8700270), cysteine, and glutathione (B108866) can efficiently reduce iron(III)-dtcs, confirming the ability of iron bound to dtcs to redox cycle. nih.gov

Table 2: Redox Properties of Iron-N-(Dithiocarboxy)sarcosine Complex

| Property | Value | Method |

| Electrode Potential (Fe(III)/Fe(II)) | +56 mV (at pH 7.4) | Cyclic Voltammetry nih.gov |

| Rate Constant of Autoxidation (excess Fe(II)-dtcs) | (1.6-3.2) x 10⁴ M⁻¹s⁻¹ | Stopped-flow spectrophotometry nih.gov |

| Rate Constant of Fenton Reaction (excess Fe(II)-dtcs) | (0.7-1.1) x 10⁵ M⁻¹s⁻¹ | Stopped-flow spectrophotometry nih.gov |

A significant area of research has been the reaction of nitric oxide (NO) with iron(III)-DTCS complexes, a process termed reductive nitrosylation. oup.comrsc.org This reaction is of particular interest as iron-dithiocarbamate complexes are used as spin traps for the detection of NO. nih.gov The reaction of NO with [Feᴵᴵᴵ(DTCS)₃]³⁻ results in the formation of [NO–Feᴵᴵ(DTCS)₂]²⁻ and a disulfide-linked dimer of DTCS. rsc.orgresearchgate.net

Investigations have revealed a novel mechanism for this reductive nitrosylation that involves an iron(IV) species as an intermediate. rsc.org This proposed mechanism represents a new type of reductive nitrosylation. rsc.org The process is initiated by the reaction of NO with the Fe(III) complex. rsc.org

The study of the reductive nitrosylation of iron(III)-DTCS has led to the identification of transient intermediates. Using pulse radiolysis on a deaerated aqueous solution of [Feᴵᴵᴵ(DTCS)₃]³⁻ in the presence of sodium nitrite, the reaction was observed to proceed through three distinct phases. rsc.org

In the initial, rapid phase, radiolytically generated NO reacts with [Feᴵᴵᴵ(DTCS)₃]³⁻ to form a transient intermediate, designated as I, with a second-order rate constant of (4.8 ± 0.9) × 10⁸ dm³ mol⁻¹ s⁻¹. rsc.org Subsequently, this intermediate I reacts with another molecule of [Feᴵᴵᴵ(DTCS)₃]³⁻ to produce a second intermediate, II, which exhibits an absorption maximum at 460 nm. rsc.org This second intermediate is proposed to be an iron(IV) complex. rsc.org The final phase involves the decay of intermediate II on a timescale of seconds to yield the final product, [NO–Feᴵᴵ(DTCS)₂]²⁻. rsc.org

Table 3: Kinetic Data for the Reaction of NO with [Feᴵᴵᴵ(DTCS)₃]³⁻

| Reaction Step | Reactants | Product | Rate Constant |

| 1 | NO + [Feᴵᴵᴵ(DTCS)₃]³⁻ | Intermediate I | (4.8 ± 0.9) × 10⁸ dm³ mol⁻¹ s⁻¹ rsc.org |

| 2 | Intermediate I + [Feᴵᴵᴵ(DTCS)₃]³⁻ | Intermediate II | - |

| 3 | Intermediate II | [NO–Feᴵᴵ(DTCS)₂]²⁻ | Decays on a timescale of seconds rsc.org |

Photochemical Reactivity of this compound Complexes

The photochemical behavior of this compound complexes is an emerging area of study, with potential applications in sensing and light-induced therapies. The interaction of these complexes with light can lead to various transformations.

A notable example of the photochemical application of DTCS complexes is in the modulation of photoluminescence. A study demonstrated that the photoluminescence of quantum dots (QDs) could be controlled by surface-bound tris(this compound)iron(III). acs.org In this system, the iron(III) dithiocarbamate complex quenches the fluorescence of the CdSe-ZnS nanocrystal core through energy transfer, due to the overlap of their optical energies. acs.org

Upon introduction of nitric oxide, the fluorescence of the QDs is restored. acs.org This "turn-on" fluorescence mechanism is attributed to the reduction of the surface-bound iron(III) complexes to iron(I)-NO adducts by nitric oxide. acs.org This transformation effectively shuts down the energy transfer pathway that was responsible for quenching the photoluminescence. acs.org This selective response to nitric oxide over other reactive oxygen species highlights the potential for using such functionalized systems in sensing applications. acs.org This light-induced transformation, mediated by a chemical reaction, showcases the intricate interplay between the photochemical properties of the material and the redox chemistry of the DTCS complex.

Advanced Research Applications of N Dithiocarboxy Sarcosine

N-(Dithiocarboxy)sarcosine as a Reagent for Selective Metal Ion Detection and Separation

The dithiocarbamate (B8719985) group in this compound provides a strong chelating site for various metal ions. This property has been extensively utilized in the development of sensitive and selective methods for the detection and separation of heavy metals from complex matrices.

This compound (DTCS) has proven to be a highly effective reagent for the selective extraction and quantification of toxic heavy metal ions such as Mercury(II) and Copper(II) from aqueous samples.

For the determination of Mercury(II) , a method involving solvent extraction followed by high-performance liquid chromatography (HPLC) has been developed. In this method, Mercury(II) ions are reacted with the diammonium salt of DTCS to form a stable Hg-DTCS chelate at a pH of 1. This chelate is then extracted into an organic solvent, 1-hexanol. For quantification, the extracted Hg-DTCS chelate is injected into a C18 HPLC column where it undergoes a ligand exchange reaction with hexamethyleneammonium hexamethylenedithiocarbamate (HMA-HMDC). The resulting Hg-HMDC chelate is then detected photometrically at 280 nm. This method demonstrates high sensitivity and selectivity, with a detection limit for Mercury(II) of 1.1 ppb in a 5 mL solution. nih.govnih.govnih.gov The method also shows excellent reproducibility and high recovery rates in environmental samples like river water. nih.govnih.govnih.gov

The selectivity of this method is a key advantage. A study investigating the effect of 54 other metal ions found that most did not interfere with the detection of Mercury(II). nih.govnih.govnih.gov However, the presence of Cobalt(II), Copper(II), Tellurium(IV), and Vanadium(V) can cause some interference. nih.govnih.govnih.gov

For the quantification of Copper(II) , a photometric determination method has been established. The Copper(II)-DTCS chelate is formed in a phosphate (B84403) solution at pH 7 and is then sorbed onto an Amberlite XAD-2 resin column. nih.gov The chelate is subsequently stripped from the column using an ammonia (B1221849) solution in methanol. The absorbance of the eluted Copper(II)-DTCS chelate is measured at 432 nm. nih.gov To enhance the selectivity for copper, masking agents such as sodium nitrilotriacetate, sodium tripolyphosphate, and EDTA can be employed to prevent other metal ions from binding to the resin. nih.gov Notably, while Mercury(II) is also sorbed and stripped along with copper, its DTCS chelate is colorless and therefore does not interfere with the photometric determination of copper. nih.gov This method has been successfully applied to the determination of copper in seawater. nih.gov

Table 1: Performance of this compound Based Method for Mercury(II) Detection

| Parameter | Value |

|---|---|

| Detection Limit | 1.1 ppb |

| Correlation Coefficient (Calibration Curve) | > 0.999 |

| Reproducibility (RSD, n=5) | 1.7% (at 5 ppm), 1.6% (at 0.5 ppm), 3.3% (at 0.05 ppm) |

| Recovery in Spiked River Water | 99% (at 5 ppm), 98% (at 0.5 ppm), 95% (at 0.05 ppm) |

The ability of this compound to form stable metal chelates has been instrumental in the development of chromatographic methods for metal ion analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a prominent technique in this regard.

The method for Mercury(II) detection described previously is a prime example of the application of this compound in HPLC. nih.govnih.govnih.gov The formation of the Hg-DTCS chelate allows for its separation from the aqueous matrix and subsequent analysis. The on-column ligand exchange to form the Hg-HMDC chelate further refines the detection process. nih.govnih.gov This approach highlights how derivatization with DTCS can be integrated into a multi-step analytical procedure to achieve high sensitivity and selectivity.

While the primary application of DTCS in chromatography has been in the form of its metal chelates, the development of other derivatives for broader analytical applications is an active area of research. For instance, the derivatization of the parent compound, sarcosine (B1681465), with fluorescent reagents has been shown to be effective for its sensitive detection in biological samples by HPLC. This suggests the potential for developing fluorescently tagged derivatives of this compound for enhanced detection in various chromatographic applications.

This compound as a Spin-Trapping Agent in Reactive Nitrogen Species Research

Reactive nitrogen species (RNS), such as nitric oxide (NO), are important signaling molecules in a multitude of physiological and pathological processes. The detection and quantification of these transient species in biological systems are crucial for understanding their roles. This compound, in the form of its iron complex, has become a vital tool in this area of research.

The iron(II) complex of this compound, often denoted as Fe(II)-DTCS, serves as an effective spin-trapping agent for nitric oxide. This complex has a high affinity for endogenous NO, reacting with it to form a stable paramagnetic adduct, nitrosyliron(II)-dithiocarbamate. This stable adduct can be readily detected and quantified at room temperature using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

This method offers a significant advantage for in vivo studies as EPR can be performed in optically opaque and turbid biological matrices like tissues and cells. nih.gov The development of this technique has enabled the in vivo EPR imaging of endogenous NO in living organisms. For example, researchers have successfully used the Fe-DTCS complex to trap and image endogenous NO in the abdomen of a mouse treated with lipopolysaccharide, a substance known to induce NO production. nih.gov This non-invasive spatial mapping of NO distribution in organs and tissues is invaluable for investigating the role of NO in various pathological conditions. nih.gov

The formation of the stable NO-Fe(II)-DTCS adduct is central to its utility as a spin trap. The high affinity of the Fe(II)-DTCS complex for NO allows it to effectively trap, stabilize, and accumulate the otherwise transient NO molecules. nih.gov The stability of the resulting adduct is crucial for its detection by EPR spectroscopy.

Research has also delved into the redox chemistry of the iron-DTCS complexes to better understand their behavior in biological environments. The electrode potential of the iron complex of DTCS is 56 mV at a pH of 7.4. nih.gov Studies have shown that iron bound to DTCS can undergo redox cycling between the iron(II) and iron(III) states. nih.gov Physiological reductants such as ascorbate (B8700270), cysteine, and glutathione (B108866) can efficiently reduce the iron(III)-DTCS complex back to its iron(II) form. nih.gov This redox cycling capability is an important consideration in the biological application of these spin traps.

Furthermore, the stability of the NO adduct is influenced by the presence of other reactive species. For instance, the oxidation of Fe(II)-DTCS by hydrogen peroxide is significantly slower in the presence of nitric oxide, indicating that the formation of the NO adduct protects the iron center from oxidation. nih.gov

Table 2: Redox Properties of the Iron Complex of this compound (Fe-DTCS)

| Property | Value |

|---|---|

| Electrode Potential (at pH 7.4) | 56 mV |

| Rate Constant of Autoxidation (with excess Fe(II)-DTCS) | (1.6-3.2) x 10⁴ M⁻¹s⁻¹ |

| Rate Constant of Fenton Reaction (with excess Fe(II)-DTCS) | (0.7-1.1) x 10⁵ M⁻¹s⁻¹ |

| Oxidation Rate by H₂O₂ in the presence of NO | Approximately 10-15 M⁻¹s⁻¹ |

This compound in Biochemical Systems: Mechanistic Probes and Interactions

The primary and most extensively documented role of this compound in biochemical systems is its application as a spin-trapping agent for nitric oxide, as detailed in the preceding section. The interaction of its iron complex with NO is a specific and well-characterized biochemical interaction that has been leveraged to probe the production and distribution of this important signaling molecule in vivo.

Beyond this specific application, the broader interactions and potential use of this compound as a mechanistic probe in other biochemical pathways are not as well-defined in the current scientific literature. While the parent compound, sarcosine (N-methylglycine), is known to be an intermediate in one-carbon metabolism and an inhibitor of the glycine (B1666218) transporter type I, these functions cannot be directly attributed to its dithiocarbamate derivative, as the addition of the dithiocarboxy group significantly alters the molecule's chemical properties and biological activity.

The redox cycling of the iron complex of this compound, as previously mentioned, represents a significant biochemical interaction. nih.gov The ability of physiological reductants like glutathione and ascorbate to reduce the iron(III) form back to the active iron(II) form is a key aspect of its function in a biological milieu. nih.gov This interaction with the cellular redox environment is critical for its efficacy as a reusable spin trap for nitric oxide.

Further research is required to explore other potential roles of this compound as a mechanistic probe for other enzymes or its specific interactions with different proteins and biochemical pathways. Its strong metal-chelating properties suggest potential interactions with metalloproteins, but specific examples beyond the context of NO trapping are not well-documented.

Role in One-Carbon Metabolism and its Precursor Sarcosine's Biochemical Pathways

This compound is a synthetic derivative of sarcosine (N-methylglycine), a naturally occurring amino acid derivative that is an important intermediate in one-carbon metabolism. wikipedia.org The biochemical significance lies with its precursor, sarcosine, which participates in key metabolic pathways, primarily involving the transfer of one-carbon units.

Sarcosine is formed through two main routes: the metabolism of choline (B1196258) and the methylation of glycine. nih.govnih.gov In the choline degradation pathway, choline is oxidized to betaine, which then donates a methyl group to homocysteine to form methionine. The resulting product, dimethylglycine (DMG), is subsequently demethylated by the mitochondrial enzyme dimethylglycine dehydrogenase (DMGDH) to yield sarcosine. nih.gov Alternatively, sarcosine can be synthesized directly from glycine via the enzyme glycine N-methyltransferase (GNMT), which uses S-adenosylmethionine (SAM) as the methyl donor. nih.govnih.gov

Once formed, sarcosine plays a crucial role as a donor of a one-carbon unit within the mitochondria. nih.gov The enzyme sarcosine dehydrogenase (SARDH), also located in the mitochondria, catalyzes the oxidative demethylation of sarcosine back to glycine. nih.govfrontiersin.org In this reaction, the methyl group from sarcosine is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. frontiersin.org This molecule is a central carrier of one-carbon units, which are essential for the biosynthesis of purines, thymidine, and for the remethylation of homocysteine to methionine. nih.govprinceton.edu Therefore, the metabolism of sarcosine is intricately linked to the folate and methionine cycles, which are fundamental to cellular biosynthesis, epigenetic regulation, and redox balance. nih.govfrontiersin.org

Table 2: Key Enzymes in Sarcosine's Metabolic Pathways

| Enzyme | Abbreviation | Function | Pathway Involvement |

|---|---|---|---|

| Dimethylglycine Dehydrogenase | DMGDH | Catalyzes the conversion of dimethylglycine to sarcosine. nih.gov | Choline Metabolism |

| Glycine N-methyltransferase | GNMT | Catalyzes the synthesis of sarcosine from glycine using SAM. nih.govnih.gov | Glycine Metabolism |

Future Research Directions and Emerging Paradigms for N Dithiocarboxy Sarcosine

Exploration of Novel N-(Dithiocarboxy)sarcosine Metal Complexes with Tailored Properties

A primary avenue for future research lies in the synthesis and characterization of novel metal complexes of this compound. Dithiocarbamates are known to form stable complexes with a vast number of transition metals, lanthanides, and actinides, stabilizing them in various oxidation states. nih.gov This versatility is attributed to the electronic flexibility of the dithiocarbamate (B8719985) ligand, which can exist in different resonance forms. nih.govwikipedia.org

Future work should focus on systematically exploring the coordination chemistry of this compound with a wide range of metal ions. By carefully selecting the metal center and reaction conditions, it is possible to create complexes with tailored electronic, magnetic, and photophysical properties. rsc.org For instance, the sarcosine (B1681465) backbone offers sites for chemical modification, allowing for the introduction of additional functional groups. These modifications could influence the solubility, stability, and biological activity of the resulting metal complexes. The incorporation of heterocyclic rings, for example, has been shown to lead to the formation of intriguing supramolecular architectures in other dithiocarbamate compounds. nih.gov The exploration of chiral monometallic dithiocarbamate complexes with specific pendant groups could also lead to materials with unique photophysical properties. rsc.org

Table 1: Potential Metal Ions for Complexation with this compound and Their Prospective Properties

| Metal Ion | Potential Coordination Geometry | Potential Properties and Research Focus |

|---|---|---|

| Iron (Fe) | Octahedral | Further investigation of redox cycling capabilities for applications in catalysis and biological systems. nih.gov |

| Copper (Cu) | Square Planar, Tetrahedral | Development of complexes with potential anticancer or enzymatic inhibitory activity. nih.gov |

| Gold (Au) | Square Planar | Exploration for therapeutic applications, building on the known anticancer properties of other gold-dithiocarbamate complexes. researchgate.net |

| Zinc (Zn) | Tetrahedral | Synthesis of fluorescent probes for biological imaging and sensing. tandfonline.com |

| Technetium (Tc) | Various | Development of radiopharmaceuticals for medical imaging, leveraging the chelating strength of the dithiocarbamate group. nih.gov |

| Palladium (Pd) | Square Planar | Investigation as catalysts in organic synthesis or as potential anticancer agents. researchgate.net |

Development of Advanced Analytical Platforms Incorporating this compound for Environmental and Biological Monitoring

The strong chelating ability of the dithiocarbamate group makes this compound a promising candidate for the development of advanced analytical platforms. Dithiocarbamates have been successfully employed in the removal of heavy metals from the environment due to their capacity to form stable, often insoluble, complexes with these ions. nih.gov This property can be harnessed to create sensors and sorbents for environmental monitoring.

Future research could focus on immobilizing this compound onto solid supports, such as nanoparticles or polymer membranes, to create materials for the selective extraction and preconcentration of heavy metal ions from water and soil samples. nih.gov Furthermore, the integration of these materials with various transduction methods (e.g., electrochemical, optical) could lead to the development of sensitive and selective chemosensors for real-time environmental and biological monitoring. nih.gov For example, gold nanoparticles functionalized with dithiocarbamate ligands have been used as nanoprobes for cellular imaging. nih.gov The biocompatibility of the sarcosine moiety may offer advantages in the development of biosensors with reduced toxicity.

Challenges in the analytical determination of dithiocarbamates, such as their low solubility and stability in certain conditions, need to be addressed. mdpi.com However, modern analytical techniques, including chromatography and mass spectrometry, provide robust methods for their quantification. encyclopedia.pub The development of this compound-based platforms could offer new solutions for the detection of both the ligand itself and its metal-bound forms in complex matrices.

Deepening Mechanistic Understanding of this compound Reactivity in Complex Chemical and Biological Systems

While the fundamental reactivity of dithiocarbamates is relatively well-understood, the specific mechanistic pathways of this compound in complex chemical and biological systems remain largely unexplored. A notable study on the iron complexes of this compound revealed their ability to undergo redox cycling between Fe(II) and Fe(III) states. nih.gov This finding is crucial as it suggests that these complexes can participate in electron transfer reactions, which are fundamental to many biological processes and catalytic cycles.

Future research should aim to elucidate the detailed mechanisms of these redox processes. This includes identifying the intermediates formed and determining the kinetic parameters of the reactions. nih.gov Understanding how the sarcosine moiety influences the electrochemical potential and reactivity of the dithiocarbamate group is a key area for investigation. Moreover, the interaction of this compound and its metal complexes with biological molecules, such as proteins and nucleic acids, warrants in-depth study. Dithiocarbamates are known to interact with thiol-containing molecules and can inhibit certain enzymes. researchgate.net Investigating these interactions at a molecular level will provide insights into their potential biological effects. For instance, studies on other dithiocarbamate complexes have explored their binding mechanisms with proteins like β-lactoglobulin through a combination of spectroscopic and molecular docking techniques. tandfonline.com

Computational Predictions for Structure-Reactivity Relationships and Rational Ligand Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new compounds with desired functionalities. Density Functional Theory (DFT) has been widely used to study the electronic structure, geometry, and reactivity of dithiocarbamate complexes. researchgate.netnih.gov Such studies can provide valuable insights into bond strengths, charge distribution, and spectroscopic properties, which are often in good agreement with experimental data. nih.gov

Future research should leverage computational methods to establish clear structure-reactivity relationships for this compound and its derivatives. By systematically modifying the structure of the ligand in silico (e.g., by introducing different substituents on the sarcosine backbone), it is possible to predict how these changes will affect the properties of the resulting metal complexes. This approach allows for a rational design of ligands with optimized properties for specific applications, be it catalysis, sensing, or medicine. nih.gov

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound metal complexes with biological targets such as enzymes or DNA. rsc.org This information is invaluable for designing complexes with enhanced biological activity. Furthermore, computational investigations into the reaction mechanisms, such as those involved in the formation of azomethine ylides from sarcosine, can provide a detailed understanding of the reactivity of the sarcosine component of the molecule. mdpi.com

Table 2: Mentioned Compounds | Compound Name | | | :--- | | this compound | | Sarcosine | | Carbon Disulfide | | β-lactoglobulin |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(Dithiocarboxy)sarcosine derivatives?

- Methodological Answer : Synthesis typically involves reacting sarcosine with carbon disulfide under alkaline conditions, followed by purification via recrystallization. For example, copper(II) complexes of this compound are prepared by mixing aqueous solutions of the ligand with copper salts, followed by pH adjustment and spectroscopic validation (e.g., UV-Vis, FTIR) . Ensure stoichiometric control and inert atmosphere to prevent oxidation of dithiocarbamate groups.

Q. How can this compound be detected in environmental or biological samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for trace-level detection. For biological matrices (e.g., urine or serum), employ ELISA kits validated for sarcosine analogs, ensuring cross-reactivity checks and triplicate measurements to minimize false positives . Pre-treatment steps, such as solid-phase extraction, may enhance sensitivity.

Q. What are the stability considerations for this compound in experimental settings?